

Spectroscopic data analysis of N-Phenyl-2-naphthylamine (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: *N-Phenyl-2-naphthylamine*

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An In-depth Technical Guide to the Spectroscopic Analysis of **N-Phenyl-2-naphthylamine**

This technical guide offers a comprehensive analysis of the spectroscopic data for **N-Phenyl-2-naphthylamine**, a compound used as an antioxidant in various industrial applications, including the manufacturing of rubber.[1][2] Understanding its structural and chemical properties through spectroscopic methods is crucial for researchers, scientists, and professionals in drug development and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Phenyl-2-naphthylamine**, alongside the experimental protocols for acquiring such data.

Molecular and Physical Properties

N-Phenyl-2-naphthylamine, with the chemical formula $C_{16}H_{13}N$, has a molecular weight of approximately 219.28 g/mol .[3][4] It typically appears as an off-white to grey or brown crystalline powder.[5]

Table 1: Physical and Chemical Identifiers

Property	Value
Molecular Formula	C ₁₆ H ₁₃ N[3][6]
Molecular Weight	219.28 g/mol [4]
CAS Number	135-88-6[3]
Melting Point	105-108 °C[4][7]
Boiling Point	395-395.5 °C[4]
IUPAC Name	N-phenylnaphthalen-2-amine[5]

Spectroscopic Data Analysis

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections present the key spectroscopic data for **N-Phenyl-2-naphthylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **N-Phenyl-2-naphthylamine** shows distinct signals for the aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 2: ¹H NMR Spectroscopic Data for **N-Phenyl-2-naphthylamine**

Assigned Proton	Chemical Shift (δ , ppm)
Aromatic Protons	7.72
Aromatic Protons	7.71
Aromatic Protons	7.618
Aromatic Protons	7.40
Aromatic Protons	7.39
Aromatic Protons	7.29
Aromatic Protons	7.28
Aromatic Protons	7.181
Aromatic Protons	7.131
Aromatic Protons	6.964
Amine Proton (N-H)	5.80

Data sourced from ChemicalBook.[8]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectroscopic Data for **N-Phenyl-2-naphthylamine**

Chemical Shift (δ , ppm)
143.5
140.4
134.7
129.2
128.9
128.8
127.6
126.6
126.3
123.3
121.2
118.0
109.1

Data interpretation based on available spectra.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 4: Key IR Absorption Bands for **N-Phenyl-2-naphthylamine**

Vibrational Mode	Wavenumber (cm ⁻¹)	Functional Group
N-H Stretch	3300 - 3500	Secondary Amine
C-H Stretch (Aromatic)	3000 - 3100	Aromatic Ring
C=C Stretch (Aromatic)	1500 - 1600	Aromatic Ring
C-N Stretch	1250 - 1350	Aryl Amine
C-H Bending (Aromatic)	690 - 900	Aromatic Ring

Characteristic ranges are presented; the NIST WebBook provides a reference spectrum for **N-Phenyl-2-naphthylamine**.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for **N-Phenyl-2-naphthylamine**

Parameter	Value
Molecular Formula	C ₁₆ H ₁₃ N
Exact Mass	219.1048 g/mol [10]
Molecular Ion [M] ⁺	m/z 219
Protonated Molecule [M+H] ⁺	m/z 220.1 [11]

The mass spectrum typically shows a prominent molecular ion peak at m/z 219.[\[3\]](#)[\[12\]](#)

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (for Solids)

- **Sample Preparation:** For ^1H NMR, accurately weigh 5-25 mg of **N-Phenyl-2-naphthylamine**.
[13][14] For ^{13}C NMR, a higher concentration of 50-100 mg may be necessary.[14] The solid sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a small vial.[13][15] The solution is then carefully transferred to a clean, high-quality 5 mm NMR tube.[13][14] Any particulate matter should be filtered to prevent interference with the magnetic field homogeneity.[14]
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ^1H , ^{13}C).
[16] Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.[16]
- **Data Acquisition:** The prepared sample tube is placed in the NMR probe. The magnetic field is optimized through a process called shimming to achieve high homogeneity.[13] The NMR spectrum is then acquired.[13] The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.[13]
- **Data Processing:** The resulting Free Induction Decay (FID) signal is processed using a Fourier transformation.[16] Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).[16]

IR Spectroscopy Protocol (Thin Solid Film Method)

- **Sample Preparation:** A small amount (approx. 50 mg) of solid **N-Phenyl-2-naphthylamine** is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[17]
- **Film Deposition:** A drop of this solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl).
[17] The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[17]
- **Data Acquisition:** A background spectrum is typically run first with no sample in the beam path.[18] The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer. The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the absorption at different wavenumbers.[17]

- Data Processing: The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).[\[16\]](#)

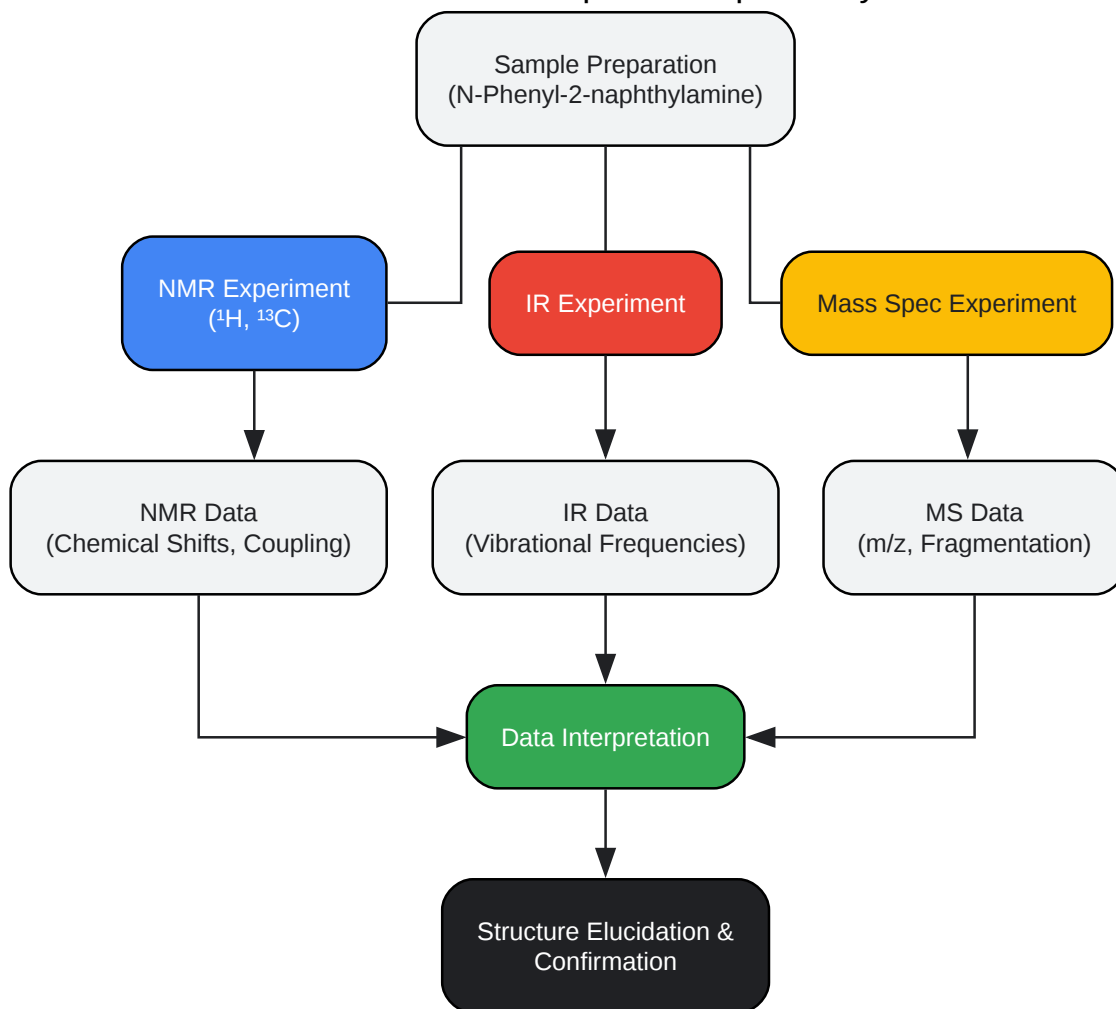
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: A small amount of the **N-Phenyl-2-naphthylamine** sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[\[19\]](#)[\[20\]](#)
- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which ejects an electron from the molecule to form a positively charged molecular ion ($[\text{M}]^+$).[\[19\]](#)[\[20\]](#) This is known as a "hard" ionization technique and often causes the molecular ion to fragment into smaller, characteristic ions.[\[21\]](#)
- Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field.[\[20\]](#) The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[\[20\]](#)
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z .[\[16\]](#)[\[20\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic identification and analysis of an organic compound like **N-Phenyl-2-naphthylamine**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis and structure elucidation.[16]

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